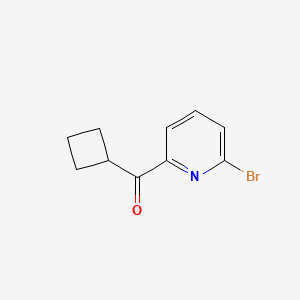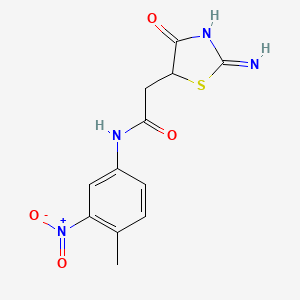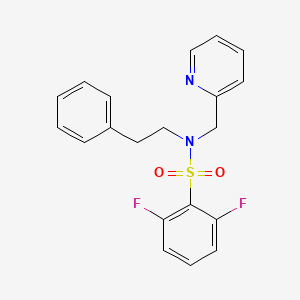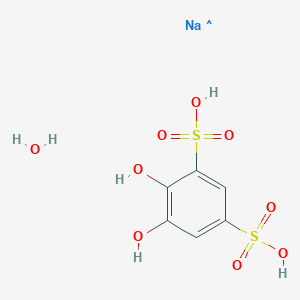
(6-Bromopyridin-2-yl)(cyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromopyridin-2-yl)(cyclobutyl)methanone is an organic compound with the molecular formula C10H10BrNO and a molecular weight of 240.0965 . It is a derivative of pyridine, substituted with a bromine atom at the 6th position and a cyclobutyl group attached to a methanone functional group at the 2nd position of the pyridine ring
Preparation Methods
The synthesis of (6-Bromopyridin-2-yl)(cyclobutyl)methanone can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutylpyridine followed by oxidation to introduce the methanone group . The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, followed by oxidation using reagents such as chromium trioxide or potassium permanganate . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(6-Bromopyridin-2-yl)(cyclobutyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Bromopyridin-2-yl)(cyclobutyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)(cyclobutyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary, but typically include signal transduction or metabolic pathways .
Comparison with Similar Compounds
(6-Bromopyridin-2-yl)(cyclobutyl)methanone can be compared with other similar compounds, such as:
(6-Bromopyridin-2-yl)methanol: This compound has a hydroxyl group instead of a methanone group, leading to different reactivity and applications.
2-Bromo-6-methylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)-cyclobutylmethanone |
InChI |
InChI=1S/C10H10BrNO/c11-9-6-2-5-8(12-9)10(13)7-3-1-4-7/h2,5-7H,1,3-4H2 |
InChI Key |
SRVBWPPNUYNRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)


![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)
![1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)
![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)

![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
![5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),62(71),64,66,68-nonacosaene-2,8,15,26,33,39,45,52,63,70-decone](/img/structure/B15132775.png)
![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)


